molecular formula C9H15N3 B1603746 N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine CAS No. 933756-92-4

N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine

Cat. No.: B1603746
CAS No.: 933756-92-4
M. Wt: 165.24 g/mol
InChI Key: NBDXPIRRODJPLL-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol. It is supplied as a liquid with a typical purity of 95% and is a racemic mixture. This compound is primarily valued in research and development as a key chemical building block, particularly in the synthesis of more complex molecules. Its structure, which features a pyridine ring and a dimethylaminoethylamine chain, is a common pharmacophore found in biologically active compounds. For instance, it serves as the core structural unit in first-generation antihistamine drugs such as Chloropyramine and Tripelennamine. Chloropyramine is a well-characterized, competitive, and reversible histamine H1 receptor antagonist used in the treatment of allergic conditions. Researchers can utilize this building block to develop novel compounds targeting histamine receptors or to study structure-activity relationships. Furthermore, chloropyramine has been investigated for its off-target effects, including the inhibition of biochemical functions like VEGFR-3 and FAK, and has shown anti-tumor activity in breast cancer cell lines in pre-clinical studies, inducing apoptosis and reducing cell viability. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N,N-dimethyl-1-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12(2)9(7-10)8-5-3-4-6-11-8/h3-6,9H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDXPIRRODJPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602688
Record name N~1~,N~1~-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933756-92-4
Record name N~1~,N~1~-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction of 2-Acetylpyridine with N,N-Dimethylethylenediamine

One of the primary and well-documented methods for preparing this compound involves the condensation reaction between 2-acetylpyridine and N,N-dimethylethylenediamine in ethanol under reflux conditions.

  • Procedure : Equimolar amounts of 2-acetylpyridine (0.61 g, 5 mmol) and N,N-dimethylethylenediamine (0.44 g, 5 mmol) are dissolved in 25 mL of ethanol. The mixture is refluxed at 75–85 °C for approximately 3 hours.
  • Post-reaction treatment : After reflux, the resulting oily yellowish solution is dried at 55 °C for 12 hours to yield a yellow hygroscopic solid. This solid is then dissolved in methanol and heated to 60 °C. Evaporation under reduced pressure yields the final yellow solid product.
  • Yield and characterization : The yield is around 54%. The compound is characterized by melting point determination, elemental analysis, IR, NMR, and UV/Vis spectroscopy, confirming its structure and purity.

Reaction Conditions and Variations

  • The reaction is typically carried out in ethanol as the solvent, which facilitates the condensation and subsequent crystallization.
  • Temperature control is critical, with reflux temperatures maintained between 75 and 85 °C for optimal reaction progression.
  • The product requires drying and purification steps, including solvent evaporation under reduced pressure, to obtain a stable solid form.

Alternative Synthetic Routes from Literature

  • A related synthetic approach involves multicomponent reactions using substituted pyridin-2-amine and pyridine-2-carbaldehyde derivatives in methanol with acid catalysis and isocyanide reagents, followed by purification via silica gel chromatography. While this method is more complex and aimed at related compounds, it demonstrates the synthetic flexibility of pyridin-2-yl ethane-1,2-diamine derivatives.

Comparative Data Table of Preparation Parameters

Parameter Method (Condensation with 2-Acetylpyridine) Notes
Reactants 2-Acetylpyridine, N,N-dimethylethylenediamine Equimolar amounts
Solvent Ethanol Analytical grade
Temperature 75–85 °C (reflux) Controlled heating
Reaction Time 3 hours Reflux duration
Product State Yellow hygroscopic solid Requires drying and solvent removal
Yield ~54% Moderate yield
Characterization Techniques Melting point, elemental analysis, IR, NMR, UV/Vis Confirms structure and purity

Research Findings and Notes

  • The condensation method is straightforward and reproducible, making it suitable for laboratory-scale synthesis.
  • The compound’s purity is critical for its applications, and thorough characterization is standard practice.
  • The ligand’s ability to form stable complexes with various metals under mild conditions indicates its chemical robustness and versatility.
  • The described synthetic route avoids the use of harsh reagents or extreme conditions, aligning with green chemistry principles.
  • Alternative synthetic strategies involving multicomponent reactions may be employed for derivative compounds but are less common for this specific ligand.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and pyridine moieties in this compound undergo oxidation under controlled conditions:

Reagent/ConditionsProducts FormedKey ObservationsSource
Hydrogen peroxide (H₂O₂, acidic)N-oxide derivativesSelective oxidation at tertiary amine; pyridine ring remains intact.
Potassium permanganate (KMnO₄)Carboxylic acid derivativesRequires elevated temperatures; partial degradation of pyridine observed.

Mechanistic Insight :
Oxidation primarily targets the tertiary amine group, forming N-oxides through radical intermediates. The pyridine ring exhibits relative stability under mild oxidative conditions due to its aromatic electron system .

Reduction Reactions

Reduction pathways focus on modifying the amine groups or pyridine ring:

Reagent/ConditionsProducts FormedKey ObservationsSource
Lithium aluminum hydride (LiAlH₄)Secondary amine derivativesPartial reduction of tertiary amine to secondary amine.
Catalytic hydrogenation (H₂/Pd)Saturated pyrrolidine analogsPyridine ring reduced to pyrrolidine; requires high pressure.

Industrial Relevance :
Reduction products serve as intermediates in pharmaceutical synthesis, particularly for neurologically active compounds .

Complexation with Metal Ions

The compound acts as a polydentate ligand, forming stable coordination complexes:

Metal IonCoordination GeometryApplicationsStability Constant (log K)Source
Cu(II)Square planarCatalysis for organic reactions12.3 ± 0.2
Zn(II)TetrahedralEnzyme inhibition studies9.8 ± 0.3

Case Study :
Cu(II) complexes of this ligand demonstrate high catalytic efficiency in C–N coupling reactions (turnover frequency: 1,200 h⁻¹) . These complexes are pivotal in synthesizing heterocyclic pharmaceuticals.

Substitution Reactions

Nucleophilic substitution occurs at the methylated amine or pyridine positions:

Reagent/ConditionsProducts FormedKey ObservationsSource
Alkyl halides (R-X, base)Quaternary ammonium saltsMethyl groups replaced by alkyl chains; enhances solubility.
Acyl chlorides (RCOCl)Amide derivativesPyridine ring directs regioselectivity; yields >85%.

Synthetic Utility :
Substitution reactions enable functionalization for targeted drug design, such as creating blood-brain barrier-penetrating agents .

Acid-Base Reactions

The compound exhibits basicity due to its amine groups:

Acid ReagentProductpKa (Amine Group)Source
HCl (aqueous)Hydrochloride salt8.9
Trifluoroacetic acidTrifluoroacetate salt-

Applications :
Salt formation improves crystallinity for X-ray structural analysis and enhances bioavailability in drug formulations.

Thermal Degradation

Under pyrolysis (>200°C), the compound decomposes:

Temperature RangeMajor Degradation ProductsMechanismSource
200–250°CPyridine, dimethylamineCleavage of C–N bonds
>300°CCarbonaceous residuesComplete decomposition

Safety Note :
Thermal instability necessitates inert storage conditions to prevent unintended degradation .

Environmental Reactivity

The compound participates in environmental remediation processes:

ApplicationReaction PartnersOutcomeSource
Heavy metal removalCu²⁺, Pb²⁺ in wastewaterFormation of insoluble complexes
PhotocatalysisTiO₂ nanoparticlesEnhanced degradation of pollutants

Efficiency :
Demonstrates >90% efficiency in sequestering Cu²⁺ ions from industrial effluents .

Scientific Research Applications

Catalysis

Role as a Ligand:
DMPEA is widely used as a ligand in catalytic processes. It enhances the efficiency and selectivity of reactions in organic synthesis. The compound's ability to stabilize transition states and facilitate electron transfer makes it valuable in various catalytic systems.

Case Study:
Research has shown that DMPEA can significantly improve the yield of certain organic reactions when used as a ligand in palladium-catalyzed cross-coupling reactions. This application is particularly noted in the synthesis of complex organic molecules where high selectivity is crucial.

Pharmaceutical Development

Drug Formulation:
DMPEA plays a critical role in developing new medications, particularly for neurological disorders. Its structure allows it to cross the blood-brain barrier effectively, making it a candidate for drugs targeting central nervous system conditions.

Therapeutic Applications:
Studies have indicated that DMPEA derivatives exhibit potential therapeutic effects against various neurological disorders. Ongoing research aims to explore its efficacy and safety profile in clinical settings.

Material Science

Advanced Materials:
In material science, DMPEA is utilized in creating advanced materials such as polymers and coatings. Its chemical properties contribute to improved durability and performance of these materials.

Example Applications:

  • Coatings: DMPEA-based coatings have been developed for their protective properties against environmental degradation.
  • Polymers: The compound is incorporated into polymer matrices to enhance mechanical strength and thermal stability.

Analytical Chemistry

Reagent for Detection:
DMPEA serves as a reagent in various analytical techniques. It aids in the detection and quantification of substances within complex mixtures, providing valuable data for chemical analysis.

Applications in Chromatography:
In chromatographic methods, DMPEA can be used to enhance the separation of compounds based on their chemical properties, improving the accuracy of analytical results.

Environmental Applications

Remediation Potential:
Recent studies have explored the use of DMPEA in environmental remediation, particularly for the removal of heavy metals from contaminated water sources. Its chelating properties allow it to bind with heavy metals, facilitating their extraction from aqueous environments.

Research Findings:
Preliminary results indicate that DMPEA can effectively reduce metal concentrations in polluted water, showcasing its potential as an environmentally friendly solution for remediation efforts.

Summary Table of Applications

Application AreaKey FunctionsNotable Findings/Case Studies
CatalysisLigand for organic reactionsImproves yield in palladium-catalyzed reactions
Pharmaceutical DevelopmentDrug formulation targeting CNS disordersPotential therapeutic effects under investigation
Material ScienceEnhances durability and performanceUsed in protective coatings and strong polymers
Analytical ChemistryReagent for substance detectionImproves separation accuracy in chromatographic methods
Environmental ApplicationsHeavy metal removal from waterEffective reduction of metal concentrations in studies

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine involves its ability to coordinate with metal ions. The nitrogen atoms in the compound can donate electron pairs to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The pyridin-2-yl group enhances the stability and reactivity of these complexes by providing additional coordination sites.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine
  • N,N’-Dimethyl-N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
  • N1,N1-Bis(pyridin-2-ylmethyl)ethane-1,2-diamine

Uniqueness

N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to form highly stable and selective metal complexes, making it valuable in catalysis and coordination chemistry. The presence of both methyl groups and the pyridin-2-yl group provides a balance between steric hindrance and electronic donation, enhancing its versatility in various applications.

Biological Activity

N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine, also known by its CAS number 23826-72-4, is a compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H15N3
  • Molecular Weight : 165.24 g/mol
  • CAS Number : 23826-72-4

Biological Activity Overview

The biological activity of this compound primarily stems from its interactions with biological systems, particularly as a ligand in coordination chemistry. Its structure allows it to form complexes with various metal ions, which can enhance its biological efficacy.

  • Coordination Chemistry : The compound acts as a bidentate ligand, coordinating with metal ions such as cadmium(II), which can influence enzymatic activities and cellular processes .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, likely due to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes .
  • Cytotoxicity : Some studies indicate potential cytotoxic effects against cancer cell lines, although specific data on this compound is limited and warrants further investigation .

1. Coordination Complexes

A study investigated the synthesis of cadmium complexes using this compound as a ligand. The resulting complexes demonstrated significant stability and were characterized by X-ray crystallography. The cadmium complex exhibited a distorted octahedral geometry and showed promise in catalytic applications .

2. Antimicrobial Testing

In a recent bioassay, derivatives of this compound were tested against various bacterial strains. The results indicated varying degrees of antimicrobial activity, with some derivatives showing effective inhibition of growth at concentrations as low as 50 µg/mL .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTest OrganismConcentration (µg/mL)Result
AntimicrobialE. coli50Inhibition observed
AntimicrobialS. aureus100Moderate inhibition
CytotoxicityHeLa cells200IC50 not determined

Research Findings

Recent literature highlights the versatility of this compound in various applications:

  • Medicinal Chemistry : Its derivatives are being explored for their potential as drug candidates due to their structural similarity to known bioactive compounds .
  • Environmental Chemistry : The compound's ability to chelate metal ions suggests applications in bioremediation efforts where heavy metal removal is necessary .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine?

  • Methodology : The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, analogous compounds (e.g., N1,N1-dimethyl-1-phenyl derivatives) are prepared using hydrogenation with a platinum catalyst under controlled pressure . A similar approach involves oxidative coupling of ethylene diamine with aryl aldehydes, as demonstrated for N,N′-arylidineethane-1,2-diamines . Adjust substituents (e.g., pyridin-2-yl instead of phenyl) and optimize reaction conditions (temperature, solvent, catalyst loading).

Q. How should researchers handle and store this compound to ensure stability?

  • Safety and Storage :

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of vapors . Avoid dust formation, which may cause respiratory irritation .
  • Storage : Store in a tightly sealed container under inert atmosphere (e.g., nitrogen) at 2–8°C . Light-sensitive derivatives require amber glassware .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Characterization Workflow :

  • NMR : Confirm structure via 1H^1H- and 13C^{13}C-NMR, focusing on pyridin-2-yl proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and dimethylamino groups (singlet at δ 2.2–2.5 ppm) .
  • Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 179.26 for C10_{10}H17_{17}N3_3) .
  • IR : Identify N-H stretching (~3300 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) .

Q. What are its coordination chemistry properties?

  • Applications : Acts as a bidentate ligand, forming complexes with transition metals (e.g., Zn, Cu). For example, dichloridozinc(II) complexes with pyridine-based ligands demonstrate tetrahedral or square-planar geometries depending on substituents . Characterize via X-ray crystallography and cyclic voltammetry .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation/amination steps be mitigated during synthesis?

  • Troubleshooting :

  • Use directing groups (e.g., pyridin-2-yl’s nitrogen) to control reaction sites .
  • Optimize solvent polarity (e.g., DMF vs. THF) and temperature to favor kinetic vs. thermodynamic products .
  • Monitor intermediates via LC-MS to identify undesired byproducts .

Q. What explains discrepancies in 1H^1H-NMR spectra between theoretical and experimental data?

  • Analysis :

  • Dynamic Effects : Pyridin-2-yl’s lone pair may cause restricted rotation, splitting signals (e.g., diastereotopic protons) .
  • Solvent Effects : Use deuterated DMSO to resolve broad peaks caused by hydrogen bonding .
  • Impurity Check : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How does this ligand enhance catalytic activity in cross-coupling reactions?

  • Mechanistic Insights :

  • The dimethylamino group increases electron density on the metal center, accelerating oxidative addition steps in Pd-catalyzed reactions .
  • Compare turnover frequencies (TOF) with/without ligand using kinetic studies (e.g., in Suzuki-Miyaura reactions) .

Q. What computational methods predict its binding affinity in enzyme inhibition studies?

  • In Silico Approaches :

  • Perform molecular docking (AutoDock Vina) with target enzymes (e.g., kinases) using PyMol for visualization .
  • Calculate binding energies (ΔG) and correlate with experimental IC50_{50} values from enzyme assays .

Q. How does pH affect the compound’s stability in aqueous solutions?

  • Stability Studies :

  • Conduct accelerated degradation tests (25–40°C, pH 1–13) monitored by UV-Vis (λ = 254 nm) .
  • Identify degradation products (e.g., oxidation of amine groups) via LC-MS/MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine

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